trans-3'-Hydroxy Cotinine Benzoate

Description

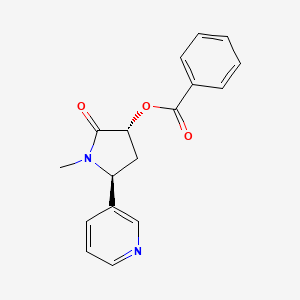

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-14(13-8-5-9-18-11-13)10-15(16(19)20)22-17(21)12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQIFKLRFAUYLI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857746 | |

| Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146275-16-3 | |

| Record name | 2-Pyrrolidinone, 3-(benzoyloxy)-1-methyl-5-(3-pyridinyl)-, (3R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146275-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Cotinine and Its Hydroxylated Derivatives in Chemical Biology

Nicotine (B1678760), an alkaloid predominantly found in the tobacco plant, undergoes extensive metabolism in the human body, primarily in the liver. nih.govnih.gov The major metabolic pathway, accounting for 70-80% of nicotine processing, involves the conversion of nicotine to cotinine (B1669453). nih.gov This transformation is a two-step process initiated by the cytochrome P450 enzyme system, specifically CYP2A6, which forms a nicotine-Δ1′(5′)-iminium ion intermediate. nih.gov This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase. nih.gov

Cotinine itself is further metabolized, with one of the primary routes being hydroxylation to form trans-3'-hydroxycotinine. nih.govmedchemexpress.com This particular metabolite is of significant interest because it is a major urinary metabolite of nicotine in humans and its formation is highly stereoselective, predominantly resulting in the trans isomer. nih.govmdma.ch The ratio of trans-3'-hydroxycotinine to cotinine in bodily fluids is often used as a biomarker for the activity of the CYP2A6 enzyme, which plays a crucial role in nicotine metabolism. nih.govmdpi.com

The chemical structures and properties of these compounds are central to their biological roles.

Interactive Table 1: Key Compounds in Nicotine Metabolism

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Nicotine | C₁₀H₁₄N₂ | 162.23 | Primary psychoactive component of tobacco |

| Cotinine | C₁₀H₁₂N₂O | 176.21 | Major metabolite of nicotine, biomarker for tobacco exposure wikipedia.orgnih.gov |

| trans-3'-Hydroxycotinine | C₁₀H₁₂N₂O₂ | 192.21 | Major metabolite of cotinine nih.govnih.gov |

| trans-3'-Hydroxy Cotinine Benzoate (B1203000) | C₁₇H₁₆N₂O₃ | 296.32 | A synthetic derivative used in research guidechem.comscbt.com |

Significance of Trans 3 Hydroxy Cotinine Benzoate As a Research Target

trans-3'-Hydroxy Cotinine (B1669453) Benzoate (B1203000) is a synthetic compound derived from trans-3'-hydroxycotinine. Its significance in research stems from its utility as a standard and a tool for studying the metabolic pathways of nicotine (B1678760) and cotinine. The synthesis of trans-3'-hydroxycotinine and its derivatives has been a focus of chemical research to provide pure standards for analytical and metabolic studies. nih.govnih.govpsu.edu

The benzoate ester form, trans-3'-Hydroxy Cotinine Benzoate, offers specific advantages in a laboratory setting. For instance, the addition of the benzoate group can alter the compound's polarity and other physicochemical properties, which can be useful for purification and analytical procedures like chromatography. nih.gov

Overview of Current Academic Research Trajectories for the Compound

Strategies for the Chemical Synthesis of trans-3'-Hydroxy Cotinine

The chemical synthesis of trans-3'-Hydroxy Cotinine, a major metabolite of nicotine, presents a stereochemical challenge that researchers have addressed through various innovative strategies. nih.govnih.gov The primary goal is to achieve a high yield of the trans isomer, which is the predominant form found in humans. nih.gov

Stereoselective Synthesis of trans-3'-Hydroxy Cotinine from (S)-Cotinine

The synthesis of (3'R,5'S)-trans-3'-hydroxycotinine is a significant focus due to its prevalence as a major human metabolite of nicotine. nih.govacs.orgacs.org

A notable method for the synthesis of trans-3'-Hydroxy Cotinine involves the deprotonation of (S)-Cotinine followed by oxidation. nih.gov This process typically utilizes a strong base, such as lithium diisopropylamide (LDA), to deprotonate the carbon at the 3' position of the pyrrolidinone ring. nih.govacs.org The resulting enolate is then oxidized.

One established protocol employs oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) as the oxidizing agent. nih.govacs.org This reaction yields a mixture of trans- and cis-3'-hydroxycotinine, with the trans isomer being the major product. nih.govacs.org The initial product is a mixture, which then requires purification to isolate the desired trans isomer. nih.gov

Another approach utilizes sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2) for deprotonation, followed by oxidation with dibenzyl peroxydicarbonate. nih.govpsu.edu This two-step method also aims to produce trans-3'-hydroxycotinine efficiently. nih.govpsu.edu

A key challenge in these syntheses is the separation of the trans and cis isomers. One effective purification strategy involves converting the mixture of hydroxycotinine (B196158) isomers into their hexanoate (B1226103) esters. The trans-3'-hydroxycotinyl hexanoate can then be separated by recrystallization due to its different physical properties. nih.govmdma.ch Subsequent cleavage of the ester group, for instance, by heating with n-butylamine, yields the pure trans-3'-hydroxycotinine. nih.gov

Table 1: Reagents and Conditions for Deprotonation and Oxidation of (S)-Cotinine

| Deprotonation Agent | Oxidation Agent | Solvent | Temperature | Product Ratio (trans:cis) | Reference |

| Lithium diisopropylamide (LDA) | Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) | Not Specified | -78 °C | 80:20 | nih.govacs.org |

| Sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2) | Dibenzyl peroxydicarbonate | Not Specified | Not Specified | Not Specified | nih.govpsu.edu |

This table summarizes key reagents and conditions used in the deprotonation and oxidation approaches for the synthesis of trans-3'-Hydroxy Cotinine.

In some synthetic routes, a base-catalyzed hydrolysis step is crucial for obtaining the final trans-3'-Hydroxy Cotinine product. nih.govpsu.edu This is particularly relevant in methods where an intermediate ester is formed. For example, after the initial oxidation step using dibenzyl peroxydicarbonate, a base-catalyzed hydrolysis is employed to yield trans-3'-hydroxycotinine. nih.govpsu.eduebi.ac.uk This approach provides a convenient pathway to the desired metabolite. nih.gov

Esterification Protocols for the Formation of this compound

The formation of this compound is achieved through the esterification of the hydroxyl group of trans-3'-Hydroxy Cotinine with a benzoic acid derivative. This process is a standard chemical transformation used to modify the properties of the parent molecule.

Reagents and Reaction Conditions for Benzoate Formation

The esterification of an alcohol like trans-3'-Hydroxy Cotinine can be accomplished using several methods. A common and effective approach is the reaction with an activated carboxylic acid derivative, such as benzoyl chloride, in the presence of a base. organic-chemistry.orgmedcraveonline.com The base, often a tertiary amine like pyridine (B92270) or triethylamine (B128534) (Et3N), serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. medcraveonline.com

Alternatively, the Fischer esterification method, which involves reacting the alcohol with benzoic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. blogspot.comtcu.edu However, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or anhydrides is often preferred. blogspot.com The use of a catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of alcohols. organic-chemistry.org

Table 2: General Reagents for Benzoate Esterification

| Acylating Agent | Catalyst/Base | Solvent | General Applicability | Reference |

| Benzoyl chloride | Pyridine, Triethylamine (Et3N), TMEDA | Dichloromethane, Chloroform | High reactivity, suitable for many alcohols | organic-chemistry.orgmedcraveonline.com |

| Benzoic acid | Concentrated Sulfuric Acid | Methanol (as an example) | Reversible reaction, often requires excess alcohol or removal of water | blogspot.comtcu.edu |

| Benzoic anhydride | Pyridine, DMAP | Not Specified | Good reactivity, avoids formation of HCl | medcraveonline.com |

This table outlines common reagents and conditions for the formation of benzoate esters from alcohols.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods. Key factors to consider during the esterification reaction include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. google.com For instance, conducting the reaction at low temperatures, such as -78°C, can enhance selectivity and minimize side reactions when using highly reactive reagents like benzoyl chloride. organic-chemistry.org

Purification of the resulting benzoate ester is typically achieved through chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. mdma.ch The choice of eluting solvent system is critical for achieving good separation. mdma.ch The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC), melting point analysis, and spectroscopic methods like NMR and mass spectrometry. mdma.ch

Synthesis of Isotopically Labeled trans-3'-Hydroxy Cotinine and its Benzoate Analogues

Isotopically labeled analogues of trans-3'-hydroxy cotinine and its derivatives are indispensable tools, particularly for metabolic studies and as internal standards in quantitative mass spectrometry-based assays. The labeling can be introduced into the core cotinine structure or the benzoate moiety.

Preparation of Deuterated trans-3'-Hydroxy Cotinine Analogues

The synthesis of deuterated trans-3'-hydroxy cotinine often begins with the preparation of a labeled cotinine precursor. A common strategy involves introducing deuterium (B1214612) atoms at positions that are not typically susceptible to metabolic attack, ensuring the stability of the label in biological systems. scispace.com

One established method describes the synthesis of the racemic [methyl-d3] forms of both cis- and trans-3'-hydroxycotinine. iaea.org This approach introduces a stable, three-deuterium label onto the N-methyl group of the pyrrolidinone ring. The synthesis of trans-3'-Hydroxy Cotinine-d3 can also be achieved starting from a pre-labeled cotinine-d3 precursor, which is then hydroxylated to yield the desired labeled metabolite. The availability of synthetic methods to produce (3'R,5'S)-trans-3'-hydroxycotinine, for instance through the deprotonation of (S)-cotinine followed by oxidation, provides a robust framework that can be adapted for creating various isotopically labeled derivatives. mdma.chnih.gov

Another approach involves the synthesis of (S)-cotinine-4′,4′-d2. scispace.com This involves a key intermediate, 5-bromomyosmine, which undergoes base-catalyzed exchange with deuterium oxide to incorporate the label. This deuterated cotinine can then serve as a precursor for subsequent hydroxylation to produce (S)-trans-3'-hydroxycotinine-4',4'-d2. These labeled compounds are critical for dual stable isotope studies that investigate the disposition kinetics of nicotine and its metabolites. scispace.com

Incorporation of Isotopic Labels into the Benzoate Moiety

While specific literature detailing the isotopic labeling of the benzoate moiety of this compound is scarce, the principle relies on standard esterification reactions using a labeled precursor. The most direct method is to perform an esterification reaction between trans-3'-hydroxy cotinine and an isotopically labeled benzoic acid.

General methods for synthesizing benzoate esters, such as the Fischer esterification which involves reacting a carboxylic acid with an alcohol under acidic conditions, are well-established. libretexts.org By using an isotopically labeled benzoic acid (e.g., benzoic acid-d5 or ¹³C-labeled benzoic acid) as the starting material, the isotopic label is directly incorporated into the benzoate portion of the final ester product. rsc.org

Advanced methods for deuterium labeling of benzoate esters have also been developed, utilizing iridium N-heterocyclic carbene/phosphine catalysts for ortho-directed hydrogen isotope exchange. researchgate.net Such techniques could theoretically be applied to synthesize a labeled this compound from a non-labeled precursor, offering a pathway for late-stage isotopic labeling. The choice of labeling strategy—either through hydrogen/deuterium exchange or complete synthesis with isotope-containing building blocks—depends on the desired position of the label and the required isotopic purity. acanthusresearch.com

Derivatization Strategies for Analytical and Structural Characterization

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com For trans-3'-hydroxy cotinine and its benzoate, derivatization serves to increase volatility, improve chromatographic separation, and enhance detection sensitivity. jfda-online.com It should be noted that for liquid chromatography (LC) based methods, derivatization is often not required. researchgate.netakjournals.com

A primary derivatization strategy for trans-3'-hydroxy cotinine involves silylation. The hydroxyl group of the molecule is reacted with a silylating agent, such as bis(trimethylsilyl)acetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govpsu.edunih.gov This procedure is crucial for GC-MS methods designed to simultaneously measure cotinine and trans-3'-hydroxycotinine in biological samples like urine. nih.govpsu.edu The process typically involves extraction of the analytes from the biological matrix, evaporation of the solvent, and reconstitution in a solvent before heating with the derivatizing agent. nih.gov

Another key derivatization technique is used for structural and stereochemical analysis. To differentiate between the cis and trans isomers of 3'-hydroxycotinine, the compound can be reacted with thionyl chloride (SOCl₂). mdma.ch This reaction converts the hydroxyl group into a chloro group, forming 3'-chlorocotinine with an inversion of stereochemistry. The resulting chloro derivatives of the cis and trans isomers exhibit excellent chromatographic properties and are easily separated by capillary GC, allowing for the determination of the stereochemical purity of the metabolic product. mdma.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural and stereochemical determination of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the various atoms in the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, which gives clues about adjacent protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

To assemble the molecular puzzle, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the pyrrolidine (B122466) and pyridine rings of the cotinine moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu The HMBC spectrum is crucial for connecting the different fragments of the molecule, such as linking the methyl group to the nitrogen of the pyrrolidine ring and confirming the position of the benzoate group.

A representative, though not exhaustive, set of expected NMR data is presented below. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.7 | ~30 | To C2' and C5' of pyrrolidinone |

| H-3' | ~4.5 | ~75 | To C2', C4', C5' |

| H-4' | ~2.0-2.9 | ~35 | To C3', C5' |

| H-5' | ~4.7 | ~65 | To C2', C4', C2, C6 of pyridine |

| Pyridine H | ~7.3-8.6 | ~123-150 | Within the pyridine ring and to C5' |

| Benzoate H | ~7.4-8.1 | ~128-134 | Within the benzoate ring and to carbonyl C |

| Carbonyl (C=O) | - | ~170 (benzoate), ~175 (lactam) | From benzoate protons and H-3' |

Stereochemical Assignment of the Pyrrolidine Ring and Hydroxyl Group

The stereochemistry of the pyrrolidine ring and the hydroxyl group in trans-3'-Hydroxy Cotinine is a critical aspect of its structure. The "trans" designation refers to the relative orientation of the hydroxyl group at the 3'-position and the pyridine ring at the 5'-position of the pyrrolidinone ring. nih.govnih.gov

The synthesis of (3'R,5'S)-trans-3'-hydroxycotinine has been described, confirming the trans configuration. nih.gov NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), can be used to confirm the spatial proximity of protons. For a trans configuration, NOE enhancements would be expected between protons on the same face of the pyrrolidine ring, while being absent between protons on opposite faces, such as H-3' and H-5'.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The molecular formula for this compound is C₁₇H₁₆N₂O₃, with a corresponding molecular weight of 296.32 g/mol . calpaclab.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. criver.com The fragmentation pattern provides valuable information about the molecule's structure.

A proposed fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve initial cleavages around the ester linkage and within the pyrrolidinone ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. Key expected absorptions include:

O-H stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group. nih.gov

C=O stretches: Two distinct carbonyl absorption bands would be expected, one for the ester carbonyl of the benzoate group (around 1710-1730 cm⁻¹) and another for the lactam carbonyl in the pyrrolidinone ring (around 1680-1700 cm⁻¹). nih.gov

C-O stretch: Bands in the region of 1250-1300 cm⁻¹ for the ester C-O bond.

Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, corresponding to the pyridine and benzoate rings. primescholars.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic rings and the carbonyl groups. Studies on nicotine and its metabolites have shown that Raman spectroscopy can be a powerful tool for their analysis. nih.govresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) | |

| C=O (ester) | ~1710-1730 | |

| C=O (lactam) | ~1680-1700 | |

| C-O (ester) | ~1250-1300 | |

| Aromatic C-H | ~3000-3100 | ~3000-3100 |

| Aromatic C=C | ~1450-1600 | ~1450-1600 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. As this compound possesses stereocenters, its enantiomers will interact differently with circularly polarized light, giving rise to distinct CD spectra. This allows for the determination of the molecule's absolute configuration, which is crucial for understanding its biological activity and receptor interactions.

The absolute configuration of this compound is designated as (3R,5S). The "trans" descriptor refers to the relative orientation of the substituents on the pyrrolidinone ring. The benzoate group at the 3-position and the pyridine group at the 5-position are on opposite sides of the ring.

While specific experimental Circular Dichroism data for this compound is not widely available in published literature, the principles of the technique can be applied to predict its spectral features. The CD spectrum of this compound would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores. The primary chromophores in the molecule are the benzoate group and the pyridine ring.

The sign and magnitude of the observed Cotton effects are directly related to the spatial arrangement of these chromophores relative to each other and to the chiral centers. For instance, the electronic transitions of the benzoate chromophore are well-understood and their contribution to the CD spectrum can often be predicted using empirical rules, such as the benzoate sector rule. This rule correlates the sign of the Cotton effect with the stereochemistry of the adjacent chiral center.

To definitively assign the absolute configuration using CD spectroscopy, a comparison between the experimental spectrum and a theoretically calculated spectrum for a known configuration is typically performed. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to model the CD spectrum of the molecule. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a molecule, confirming its solid-state conformation.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. Therefore, a detailed analysis of its solid-state structure based on experimental X-ray diffraction data cannot be presented.

However, were a single crystal of this compound to be grown and analyzed, the resulting data would provide invaluable insights. The crystallographic data would include the unit cell dimensions, space group, and the precise atomic coordinates of each atom in the molecule. This would allow for the creation of a detailed 3D model, visually representing the molecule's conformation in the solid state.

From this model, key structural parameters could be precisely measured. For example, the planarity of the pyrrolidinone ring, the torsion angles defining the orientation of the benzoate and pyridine substituents, and any intermolecular interactions such as hydrogen bonding or π-stacking in the crystal lattice would be revealed. This information is critical for understanding the molecule's physical properties and for designing related compounds with specific structural features.

Mechanistic and Theoretical Investigations

Enzyme Kinetics and Reaction Mechanisms for Biotransformations

The biotransformation of cotinine (B1669453) to its major metabolite, trans-3'-hydroxycotinine, is a critical step in nicotine (B1678760) metabolism. This hydroxylation reaction is catalyzed exclusively by the cytochrome P450 enzyme, CYP2A6, located primarily in the liver. nih.govbevital.nonih.gov The process follows single-enzyme Michaelis-Menten kinetics. nih.gov

Studies using human liver microsomes have elucidated the key kinetic parameters for this biotransformation. The formation of trans-3'-hydroxycotinine from cotinine demonstrates a Michaelis constant (K_m) of approximately 234.5 ± 26.8 µM and a maximum reaction velocity (V_max) of 37.2 ± 2.4 pmol/min/mg of protein. nih.gov The strong correlation observed between cotinine 3'-hydroxylase activity and the content of immunoreactive CYP2A6, as well as coumarin (B35378) 7-hydroxylase activity (a known marker for CYP2A6), further substantiates the singular role of this enzyme in the reaction. nih.gov The enzymatic activity of CYP2A6 is a significant determinant of the nicotine metabolite ratio (NMR), which is the ratio of trans-3'-hydroxycotinine to cotinine in biological fluids. nih.govbevital.no This ratio is widely used as a biomarker for CYP2A6 activity, allowing for the classification of individuals as "slow," "normal," or "fast" metabolizers. bevital.no

The reaction mechanism involves the oxidation of cotinine at the 3' position of the pyrrolidine (B122466) ring. researchgate.net This is a two-step process initiated by the CYP2A6-mediated formation of a nicotine-Δ1'(5')-iminium ion from nicotine, which is then acted upon by aldehyde oxidase to produce cotinine. researchgate.net Subsequently, CYP2A6 catalyzes the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine. nih.govnih.gov

Enzyme Kinetic Parameters for the Formation of trans-3'-Hydroxycotinine from Cotinine in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Cytochrome P450 2A6 (CYP2A6) | nih.gov |

| Michaelis Constant (K_m) | 234.5 ± 26.8 µM | nih.gov |

| Maximum Velocity (V_max) | 37.2 ± 2.4 pmol/min/mg protein | nih.gov |

Computational Chemistry and Molecular Modeling of Enzyme-Substrate Interactions

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a substrate, such as trans-3'-hydroxycotinine, and its metabolizing enzyme. While specific studies on the docking of trans-3'-hydroxycotinine with CYP2A6 are not extensively detailed in the available literature, research on the interaction of its precursor, nicotine, with CYP2A6 provides significant insights into the binding orientation and key interacting residues within the enzyme's active site. nih.gov

These simulations typically involve constructing a three-dimensional model of the enzyme-substrate complex. For instance, the crystal structure of human microsomal CYP2A6 can be used as the initial template. nih.gov The substrate is then "docked" into the active site of the enzyme, and its binding pose is evaluated based on scoring functions that estimate the binding affinity. Following docking, MD simulations can be performed to observe the dynamic behavior of the complex over time, providing information on the stability of the interaction and conformational changes in both the enzyme and the substrate. mdpi.commdpi.com These simulations have been instrumental in understanding how nicotine, and by extension its metabolites, orient themselves within the CYP2A6 active site for metabolism to occur. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, often employed within a quantum mechanics/molecular mechanics (QM/MM) framework, offer a detailed understanding of the electronic-level events that occur during an enzymatic reaction. These methods can be used to map the entire reaction pathway, including the transition states and intermediates, for the hydroxylation of cotinine to trans-3'-hydroxycotinine by CYP2A6.

For the related reaction of nicotine 5'-hydroxylation by CYP2A6, QM/MM calculations have revealed a two-step mechanism: a hydrogen transfer from the substrate to the active oxygen species of the enzyme (Compound I), followed by a rebound of the hydroxyl group to the substrate radical. nih.gov The hydrogen transfer step is identified as the rate-determining step in this process. nih.gov Similar computational approaches can be applied to the 3'-hydroxylation of cotinine to elucidate the specific energetic barriers and the stereoselectivity of the reaction, explaining why the trans isomer is the predominantly formed product.

Isotopic Labeling Studies for Tracing Metabolic Fates

Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of a compound in a biological system. In the context of nicotine and its metabolites, stable isotope-labeled compounds, such as deuterium-labeled nicotine and cotinine, have been instrumental in quantifying the conversion of nicotine to cotinine and other downstream metabolites. nih.govcapes.gov.br

By administering a known amount of an isotopically labeled precursor and subsequently measuring the levels of labeled metabolites in biological fluids like plasma and urine, researchers can accurately determine the fraction of the precursor that is converted to a specific product. nih.gov For instance, dual stable isotope studies have been used to determine that approximately 70-80% of nicotine is converted to cotinine. nih.gov This methodology can be extended to trace the metabolic fate of cotinine to trans-3'-hydroxycotinine and its subsequent metabolites, such as trans-3'-hydroxycotinine-glucuronide. nih.govnih.gov Such studies provide invaluable data on the clearance rates, half-lives, and excretion pathways of these compounds, contributing to a comprehensive understanding of nicotine metabolism. nih.govnih.gov

Disposition Kinetics of trans-3'-Hydroxycotinine in Smokers

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Total Plasma Clearance | 1.3 mL/min/kg | nih.govnih.gov |

| Renal Clearance | 0.83 mL/min/kg | nih.gov |

| Steady-State Volume of Distribution (V_ss) | 0.66 L/kg | nih.gov |

| Plasma Elimination Half-Life | 6.6 hours | nih.gov |

| Urinary Excretion (Unchanged) | ~63% of dose | nih.govnih.gov |

| Urinary Excretion (as Glucuronide) | ~29% of dose | nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Approaches for trans-3'-Hydroxy Cotinine (B1669453) Benzoate (B1203000) and Analogues

The synthesis of trans-3'-hydroxycotinine and its analogues is crucial for generating analytical standards and for further pharmacological studies. Current methods for creating trans-3'-hydroxycotinine often start from cotinine, involving a two-step process. nih.govpsu.edu However, there is a recognized need for more efficient synthetic methods for cotinine and its derivatives. ucsb.edu

Future research should focus on:

Greener Chemistry: Developing synthetic routes that utilize less toxic reagents and solvents, moving away from traditional methods that may rely on hazardous oxidants. ucsb.edu

Stereoselective Synthesis: The metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, producing the (3′R,5′S) isomer. acs.orgnih.govnih.gov Future synthetic strategies should aim to replicate this stereoselectivity to produce biologically relevant isomers for research.

Multicomponent Reactions: Exploring protocols like the Ugi four-component reaction (Ugi-4CR) could provide a more efficient, one-pot synthesis for cotinine and its analogues, which could then be converted to trans-3'-hydroxycotinine. ucsb.edu

Conformationally Restricted Analogues: The synthesis of conformationally restricted analogues of nicotine (B1678760) and its metabolites can help in understanding their interaction with biological targets. mdpi.com Applying these synthetic strategies to create analogues of trans-3'-hydroxycotinine could provide valuable tools for pharmacological research.

The development of these novel approaches will not only streamline the production of trans-3'-Hydroxy Cotinine Benzoate but also facilitate the creation of a diverse library of related compounds for comprehensive structure-activity relationship studies.

Exploration of Advanced Analytical Techniques for Trace Analysis

Accurate quantification of trans-3'-hydroxycotinine is essential for its use as a biomarker. Current methods predominantly use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection in various biological matrices like urine, hair, and nails. mdpi.comdoaj.orgmdpi.com

Future advancements in analytical techniques should aim to:

Enhance Sensitivity and Specificity: While current LC-MS/MS methods are sensitive, there is always a need for methods with lower limits of quantification (LOQ), especially for assessing passive smoke exposure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as LC-Orbitrap-MS/MS, can offer improved specificity and the ability to perform retrospective analysis. mdpi.com

Improve Sample Preparation: Novel sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have shown promise for higher recoveries and robustness compared to traditional liquid-liquid extraction. mdpi.comdoaj.org Further development in this area, including the use of "smart" ionic liquids designed to selectively extract target analytes, could significantly improve analytical workflows. nih.gov

Minimize Matrix Effects: The biological matrix can interfere with the analysis, potentially leading to inaccurate quantification. mdpi.com The use of isotopically labeled internal standards is a recommended approach to mitigate these effects. mdpi.com Future work should focus on developing and making these standards more accessible.

Simultaneous Quantification: Developing methods for the simultaneous analysis of a wider range of nicotine metabolites, including glucuronide conjugates, can provide a more complete picture of nicotine metabolism from a single analysis. nih.gov

Deeper Characterization of Unidentified or Minor Biotransformation Pathways

The primary metabolic pathway from cotinine to trans-3'-hydroxycotinine is well-established and known to be mediated almost exclusively by the CYP2A6 enzyme. mdpi.comsemanticscholar.org However, the complete metabolic fate of cotinine is not fully elucidated.

Future research in this area should focus on:

Identifying Unknown Metabolites: Studies have shown that CYP2A6 metabolizes cotinine into not just trans-3'-hydroxycotinine, but also other products like 5'-hydroxycotinine, norcotinine, and at least one other unidentified metabolite. acs.org Characterizing these unknown products is crucial for a complete understanding of cotinine's biotransformation.

Investigating Non-CYP2A6 Pathways: While CYP2A6 is the major enzyme, the role of other enzymes or alternative pathways in cotinine metabolism, especially under conditions of CYP2A6 inhibition or in individuals with genetic variants causing low enzyme activity, warrants further investigation. nih.govnih.gov

Brain Metabolism: While cotinine is known to cross the blood-brain barrier, its metabolism within the brain is not well understood. nih.gov Research into potential in-situ brain metabolism of cotinine could reveal new metabolites and neurological effects. nih.gov

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies, such as metabolomics, offer a powerful, untargeted approach to study the global metabolic changes induced by tobacco exposure. nih.govnih.govmdpi.comsigmaaldrich.com These technologies can provide a comprehensive snapshot of the metabolic state of an individual.

Future directions for integrating omics include:

Biomarker Discovery: Untargeted metabolomics can identify novel biomarkers of exposure and effect, moving beyond the traditional nicotine metabolites. nih.govsigmaaldrich.commdpi.com Studies have already identified significant alterations in amino acid and lipid metabolism in smokers. mdpi.comoup.com

Pathway Analysis: By analyzing the complete metabolome, researchers can identify entire metabolic pathways that are perturbed by tobacco use, such as those related to oxidative stress, energy metabolism, and inflammation. nih.govmdpi.com This provides a more holistic view than focusing on a single biomarker.

Personalized Risk Assessment: Metabolomic profiles are distinct between smokers and non-smokers and can be used to differentiate exposure levels. nih.govnih.gov Integrating metabolomics with other omics data (genomics, proteomics) could lead to personalized risk assessments for tobacco-related diseases. nih.govresearchgate.net

Assessing New Products: Metabolomics is being used to compare the metabolic impact of new and emerging tobacco products, like heated tobacco products and e-cigarettes, to traditional cigarettes. mdpi.com

Application of Artificial Intelligence and Machine Learning in Predicting Chemical Reactivity and Metabolism

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in toxicology and pharmacology. nih.govecetoc.org These computational approaches can be used to predict how chemicals will be metabolized and what their potential effects will be.

Future applications in the context of nicotine metabolism include:

Predicting Metabolites: AI models, particularly deep learning approaches like molecular transformers, can be trained to predict the metabolites of a parent compound, bypassing the need for manually curated transformation rules. oup.com This could help in identifying novel or minor metabolites of cotinine.

Site of Metabolism (SoM) Prediction: Machine learning models can predict the specific atoms within a molecule that are most likely to be modified by metabolic enzymes like CYPs. nih.govoup.com This can help guide the structural elucidation of new metabolites.

Predicting Enzyme-Substrate Interactions: AI can be used to develop models that predict which enzymes will interact with a given xenobiotic, helping to identify the key players in the metabolism of compounds like cotinine and its derivatives. nih.govresearchgate.net

Integrating Complex Data: Machine learning algorithms are adept at integrating large, complex datasets from various omics platforms to build predictive models for health outcomes or to stratify individuals based on their metabolic phenotypes. nih.gov

By leveraging these advanced computational tools, researchers can accelerate the pace of discovery in understanding the complex metabolism of nicotine and its many byproducts.

Q & A

Q. What is the recommended methodology for synthesizing trans-3'-Hydroxy Cotinine Benzoate, and how can isotopic labeling be incorporated for metabolic studies?

Synthesis typically involves esterification of trans-3'-hydroxycotinine with benzoyl chloride under anhydrous conditions, using a base catalyst (e.g., pyridine) to neutralize HCl byproducts. For isotopic labeling (e.g., deuterated analogs), deuterated benzoyl-d5 derivatives (e.g., benzoyl-d5 chloride, CAS 53518-98-2) can be used to track metabolic pathways . Purity verification via HPLC or LC-MS is critical, with attention to avoiding hydrolysis during purification .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs like benzyl-d7-amine hydrochloride, CAS 352431-27-7) is preferred for high sensitivity and specificity . Sample preparation should include enzymatic deconjugation (e.g., β-glucuronidase treatment) to release conjugated metabolites, followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via LC-MS.

- Thermal stability : Store aliquots at -20°C, 4°C, and room temperature, with periodic analysis over 1–6 months. Related benzoate esters (e.g., benzyl cinnamate, CAS 103-41-3) show degradation above 40°C, suggesting similar thermal sensitivity for this compound .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound in human vs. environmental studies be resolved?

Discrepancies may arise from differences in metabolic pathways (e.g., glucuronidation rates) or matrix effects (urine vs. wastewater). Methodological harmonization is key:

- Use deuterated internal standards (e.g., benzoic-d5 acid, CAS 1079-02-3) to correct for ion suppression in LC-MS .

- Cross-validate results with orthogonal techniques, such as immunoassays or high-resolution mass spectrometry (HRMS), to confirm specificity .

Q. What experimental designs are optimal for studying the interaction of this compound with cytochrome P450 enzymes?

- In vitro assays : Use recombinant CYP isoforms (e.g., CYP2A6, CYP2B6) in microsomal incubations with NADPH cofactors. Monitor metabolite formation via LC-MS/MS.

- Inhibition studies : Co-incubate with selective inhibitors (e.g., tranylcypromine for CYP2A6) to assess competitive binding.

- Deuterium labeling : Track metabolic pathways using deuterated analogs (e.g., benzyl-d5 derivatives) to distinguish enzymatic vs. non-enzymatic degradation .

Q. How can researchers address challenges in detecting this compound in complex environmental samples (e.g., wastewater)?

- Sample enrichment : Employ SPE with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interfering matrices.

- Chromatographic optimization : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to separate structurally similar benzoates (e.g., benzyl benzoate, CAS 120-51-4) .

- High-resolution MS : Apply Q-TOF or Orbitrap systems to resolve isobaric interferences and confirm fragmentation patterns .

Q. What are the implications of this compound’s stereochemistry on its pharmacokinetic profile?

The trans configuration at the 3' position influences metabolic stability and receptor binding. Comparative studies with cis isomers (if available) should be conducted using chiral chromatography (e.g., Chiralpak AD-H column) to assess enantiomer-specific differences in clearance rates and bioavailability .

Q. How can contradictory findings about oxidative stress biomarkers linked to this compound exposure be reconciled?

Discrepancies may stem from variability in biomarker selection (e.g., 8-iso-PGF2α vs. cotinine-to-creatinine ratios). Standardize protocols by:

- Normalizing urinary metabolite levels to creatinine.

- Correlating LC-MS/MS results with oxidative stress markers (e.g., 8-iso-PGF2α) using multivariate regression models .

Methodological Notes

- Quality Control : Include deuterated analogs (e.g., benzyl-d5cinnamate, CAS 347840-02-2) as internal standards for quantification .

- Data Interpretation : Cross-reference findings with public databases (e.g., NIST Chemistry WebBook) for spectral validation .

- Ethical Compliance : Ensure alignment with guidelines for human biomonitoring (e.g., NHANES protocols for urine sample handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.